DNA-PK Biochemical Potency: BAY-8400 Versus Leading DNA-PK Inhibitor AZD7648
BAY-8400 demonstrates comparable biochemical potency to AZD7648, the most widely adopted reference DNA-PK inhibitor in the field. In TR-FRET enzymatic assays against recombinant DNA-PK, BAY-8400 exhibits an IC₅₀ of 81 nM [1], while AZD7648 is reported with an IC₅₀ of 0.6 nM [2]. Although AZD7648 is more potent in biochemical assays, BAY-8400 offers a distinct selectivity signature and oral pharmacokinetic profile that may be preferable for certain in vivo applications where extreme potency is not the sole criterion for compound selection.
| Evidence Dimension | Biochemical IC₅₀ against DNA-PK |
|---|---|
| Target Compound Data | 81 nM (TR-FRET enzymatic assay) |
| Comparator Or Baseline | AZD7648: 0.6 nM (biochemical assay) |
| Quantified Difference | AZD7648 is approximately 135-fold more potent biochemically; BAY-8400 remains in the low nanomolar range suitable for cellular and in vivo target engagement |
| Conditions | Recombinant DNA-PK enzyme; TR-FRET assay for BAY-8400; biochemical assay for AZD7648 |
Why This Matters
BAY-8400 offers a biochemically potent DNA-PK inhibitor option with a distinct selectivity and pharmacokinetic profile relative to AZD7648, providing researchers with an alternative tool compound for orthogonal validation studies.
- [1] Berger M, Wortmann L, Buchgraber P, Lücking U, Zitzmann-Kolbe S, Wengner AM, Bader B, Bömer U, Briem H, Eis K, et al. BAY-8400: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies. J Med Chem. 2021;64(17):12723-12737. View Source
- [2] Goldberg FW, Finlay MRV, Ting AKT, Beattie D, Lamont GM, Fallan C, Wrigley GL, Schimpl M, Howard MR, Williamson B, et al. The Discovery of AZD7648, a Potent and Selective DNA-PK Inhibitor. J Med Chem. 2020;63(7):3461-3471. View Source
